1-(2-Hydroxyethyl)benzimidazole
Overview
Description
1-(2-Hydroxyethyl)benzimidazole is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20761. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
1-(2-Hydroxyethyl)benzimidazole and its derivatives show significant application in the field of corrosion inhibition. For instance, benzimidazole derivatives, including 2-hydroxybenzimidazole, effectively inhibit iron corrosion in hydrochloric acid solutions. These compounds suppress both cathodic and anodic processes of iron corrosion by adsorbing on the iron surface (Khaled, 2003).
Antimicrobial Activity
Benzimidazole derivatives, including those with a hydroxyethyl group, demonstrate significant antimicrobial properties. They have been synthesized and evaluated against various bacterial strains, showing substantial microbicide and anti-biofilm effects. The antimicrobial activity is often correlated with the electronic parameters and molecular structure of these compounds (Marinescu et al., 2017).
DNA Binding and Cytotoxicity
New benzimidazole-based compounds have shown properties of binding to DNA and causing cellular DNA lesions. They exhibit cytotoxicity against various cancer cell lines, indicating potential applications in cancer therapy (Paul et al., 2015).
Antiviral Activity
Some benzimidazole derivatives have been studied for their antiviral properties, particularly against viruses like Hepatitis C Virus (HCV). They have shown inhibitory activity against enzymes of selected Flaviviridae, indicating their potential as antiviral agents (Bretner et al., 2005).
Antioxidant Properties
Certain benzimidazole derivatives exhibit antioxidant properties, particularly on lipid peroxidation in rat liver. This suggests their potential use in combating oxidative stress-related diseases (Kuş et al., 2004).
Inhibition of Viral RNA Synthesis
Benzimidazole compounds like 2-(α-Hydroxybenzyl)-benzimidazole have been found to inhibit the synthesis of viral RNA in enteroviruses, making them potential candidates for antiviral drug development (Eggers & Tamm, 1963).
Application in Cancer Treatment
Benzimidazole derivatives have been assessed for their cytotoxic and antiproliferative activities against various cancer cell lines. They interfere with cellular mechanisms like DNA topoisomerase activity, showing promise as therapeutic agents in cancer treatment (Coban et al., 2008).
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific targets can vary depending on the substitution pattern around the benzimidazole nucleus .
Mode of Action
Benzimidazoles are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . The specific mode of action can depend on the nature of the target and the substitution pattern of the benzimidazole .
Biochemical Pathways
Benzimidazoles are known to affect a variety of biochemical pathways due to their broad range of biological activities . The exact pathways and downstream effects would depend on the specific targets and mode of action of the compound.
Result of Action
Given the wide range of biological activities exhibited by benzimidazoles, the effects could potentially include antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory actions .
Safety and Hazards
Future Directions
Benzimidazoles, including 1-(2-Hydroxyethyl)benzimidazole, continue to attract biomedical research attention due to their wide range of pharmacological properties . Future research may focus on developing new synthetic methods for benzimidazole derivatives and exploring their potential applications in various therapeutic areas .
Biochemical Analysis
Biochemical Properties
Benzimidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzimidazole derivatives have been shown to have a wide range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Benzimidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-(benzimidazol-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-6-5-11-7-10-8-3-1-2-4-9(8)11/h1-4,7,12H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRLXHBFATVHJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281210 | |
Record name | 2-(1H-Benzimidazol-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6340-03-0 | |
Record name | 1-(2-Hydroxyethyl)benzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006340030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzimidazoleethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20761 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(1H-Benzimidazol-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Hydroxyethyl)benzimidazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PY9EHH89E3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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